molecular formula C20H15F2NO4 B2457622 N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021060-48-9

N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2457622
CAS No.: 1021060-48-9
M. Wt: 371.34
InChI Key: WKQOULXQRHDKIJ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. Compounds featuring the 4-oxo-4H-pyran (also known as 4-pyrone) scaffold are known to exhibit a range of biological activities and are frequently explored as core structures in the development of novel enzyme inhibitors . The presence of dual 4-fluorobenzyl substituents in its structure is a common modification in drug discovery to optimize a compound's binding affinity and pharmacokinetic properties . This specific structural architecture suggests potential as a key intermediate for researchers investigating new therapeutic agents, particularly in the fields of oncology and infectious diseases, where similar molecules have been developed as inhibitors of specific protein-protein interactions or viral enzymes . As a research chemical, it offers a versatile template for structure-activity relationship (SAR) studies, allowing scientists to further elucidate biological pathways and develop new pharmacological probes. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methyl]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2NO4/c21-15-5-1-13(2-6-15)10-23-20(25)18-9-17(24)19(12-27-18)26-11-14-3-7-16(22)8-4-14/h1-9,12H,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQOULXQRHDKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of 4-fluorobenzylamine with 5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds such as 4-fluorobenzylamine and 5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid. These intermediates are then reacted under optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has shown significant biological activity, particularly in the context of:

  • Anticancer therapies : The compound may interact with specific enzymes or receptors involved in cancer progression, potentially inhibiting tumor growth.
  • Antimicrobial properties : Preliminary studies suggest that it may exhibit activity against certain bacterial strains.

The mechanism of action likely involves binding to hydrophobic pockets of target proteins, facilitated by the fluorobenzyl groups, while the pyranone ring forms hydrogen bonds with amino acid residues.

Applications in Drug Discovery

The unique structure of this compound makes it a valuable candidate for various applications in drug discovery:

  • Lead Compound Development : Its structural features can serve as a foundation for synthesizing more complex molecules with enhanced biological activity.
  • Target Identification : The compound's interactions with specific enzymes or receptors can help elucidate molecular pathways relevant to disease mechanisms.
  • Structure-Activity Relationship Studies : Variations in the compound's structure can be systematically studied to optimize its pharmacological properties.

Case Studies

Several studies have investigated the biological effects and therapeutic potential of this compound:

  • Antitumor Activity : In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Testing : The compound exhibited moderate antibacterial activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Biological Activity

N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H14F4N2O4\text{C}_{20}\text{H}_{14}\text{F}_4\text{N}_2\text{O}_4 with a molecular weight of 422.3 g/mol. The structure features a pyran ring substituted with fluorobenzyl groups, which may enhance its biological activity due to the electron-withdrawing properties of fluorine.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms is known to improve binding affinity and selectivity, potentially leading to enhanced pharmacological effects. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, depending on the target.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial properties. In a study evaluating thiazole derivatives, compounds demonstrated potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting that similar structures could also possess antimicrobial effects .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For instance, studies on related compounds showed that they could effectively inhibit topoisomerase IV and DNA gyrase in bacterial cells, which are critical targets for antibiotic development . The inhibition constants (K_i values) for these enzymes were reported in the range of 0.040 to 3.4 μM, indicating strong potency against bacterial targets .

Case Studies

  • Antibacterial Potency : A series of pyran derivatives were tested against S. aureus ATCC 29213 and Streptococcus pneumoniae ATCC 10015. These studies revealed that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin .
  • Cytotoxicity Assays : Compounds structurally related to this compound were assessed for cytotoxicity against human liver cell lines (HepG2). Results indicated low toxicity levels, suggesting a favorable safety profile for further development .

Table 1: Biological Activity Summary

Activity Type Target IC₅₀/Kₑ (μM) Reference
AntibacterialS. aureus0.012
Enzyme InhibitionDNA gyrase0.040
CytotoxicityHepG2 Cell Line>100

Q & A

Q. What synthetic routes are commonly employed for preparing N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide?

The synthesis typically involves multi-step reactions, including condensation of substituted carboxylic acids with fluorinated benzylamines. For example, coupling reactions using EDC·HCl and HOBt as activating agents in the presence of triethylamine are effective for forming carboxamide bonds . Purification via flash chromatography or recrystallization yields the final compound with reported yields of 25–58%, depending on substituent reactivity and reaction optimization .

Q. How is the structural characterization of this compound validated in academic research?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for fluorobenzyl groups) and carbonyl resonances (δ 165–175 ppm for the pyran-4-one and carboxamide moieties) .
  • HPLC : Retention times and peak purity (>95%) are assessed using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What are the key physicochemical properties critical for experimental design?

  • Solubility : Limited aqueous solubility (logP ~3.5 predicted) necessitates DMSO or ethanol as solvents for in vitro assays .
  • Stability : Susceptibility to hydrolysis at the ester or amide bonds requires storage at –20°C under inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies in yields (e.g., 25% vs. 50% for analogous compounds) may arise from:

  • Reagent ratios : Excess coupling agents (e.g., EDC·HCl) improve amidation efficiency .
  • Purification methods : Flash chromatography with gradient elution (e.g., hexane/EtOAc) enhances recovery compared to simple filtration .
  • Substituent effects : Electron-withdrawing groups (e.g., fluorine) may slow reaction kinetics, requiring extended reaction times .

Q. What strategies are recommended for analyzing the compound’s pharmacophore in drug discovery?

  • Molecular docking : Use software like AutoDock to map interactions with target proteins (e.g., kinases or GPCRs), focusing on the fluorobenzyl groups and pyran-4-one core for hydrogen bonding and π-π stacking .
  • SAR studies : Modify the carboxamide linker or pyran substituents to assess activity changes in enzymatic assays (e.g., IC50 shifts in kinase inhibition) .

Q. How can metabolic stability be evaluated for this compound in preclinical studies?

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Fluorine atoms may reduce oxidative metabolism, enhancing stability .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Q. What crystallographic methods are suitable for elucidating its solid-state structure?

  • X-ray diffraction : Grow single crystals via slow evaporation (e.g., in EtOH/water). Fluorine atoms often contribute to dense crystal packing, as seen in related fluorobenzyl-pyrimidine derivatives .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/F contacts) to explain stability and solubility trends .

Methodological Considerations

Q. How should researchers design assays to assess its bioactivity against disease-relevant targets?

  • Target selection : Prioritize enzymes/receptors with known fluorinated ligand interactions (e.g., tyrosine kinases or cannabinoid receptors) .
  • Dose-response curves : Use 10 nM–100 µM concentrations in triplicate, normalized to vehicle controls. Include positive controls (e.g., staurosporine for kinase assays) .

Q. What analytical techniques are optimal for detecting degradation products?

  • LC-HRMS : Identify hydrolyzed or oxidized byproducts (e.g., free carboxylic acids from ester cleavage) with m/z accuracy <5 ppm .
  • Stability-indicating assays : Perform forced degradation under acidic/alkaline conditions and compare chromatograms to fresh samples .

Q. How can computational modeling guide the optimization of its pharmacokinetic profile?

  • QSAR models : Correlate logD, polar surface area, and molecular weight with bioavailability data from similar compounds .
  • ADMET prediction : Use tools like SwissADME to estimate blood-brain barrier permeability and hepatic clearance .

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